

Application of Terbutryn-d5 for Accurate Pesticide Residue Analysis in Food Matrices

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Compound of Interest

Compound Name: Terbutryn-d5

Cat. No.: B1409488

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Introduction

Terbutryn is a selective herbicide used to control algae and submerged weeds in various agricultural settings.[1] Its potential presence in food commodities necessitates sensitive and accurate analytical methods to ensure consumer safety and compliance with regulatory limits. [1][2] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard, is a premier analytical technique for precise quantification of trace contaminants in complex matrices by effectively compensating for matrix effects and procedural losses.[3][4] **Terbutryn-d5**, a deuterated analog of terbutryn, serves as an ideal internal standard for the analysis of terbutryn residues in diverse food samples.[5][6] This document provides detailed application notes and protocols for the determination of terbutryn in food using **Terbutryn-d5** as an internal standard, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the widely adopted QuEChERS sample preparation method.

Analytical Principle

The methodology is based on the extraction of terbutryn residues from a homogenized food sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[7] [8][9][10] A known amount of **Terbutryn-d5** is added to the sample prior to extraction to act as an internal standard. Following extraction and cleanup, the sample is analyzed by LC-MS/MS. Terbutryn and **Terbutryn-d5** are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native terbutryn to that of the deuterated internal standard. This approach corrects for variations in

extraction efficiency and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.[3]

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general guideline and may require optimization for specific food matrices.[7][8][9][11]

Materials:

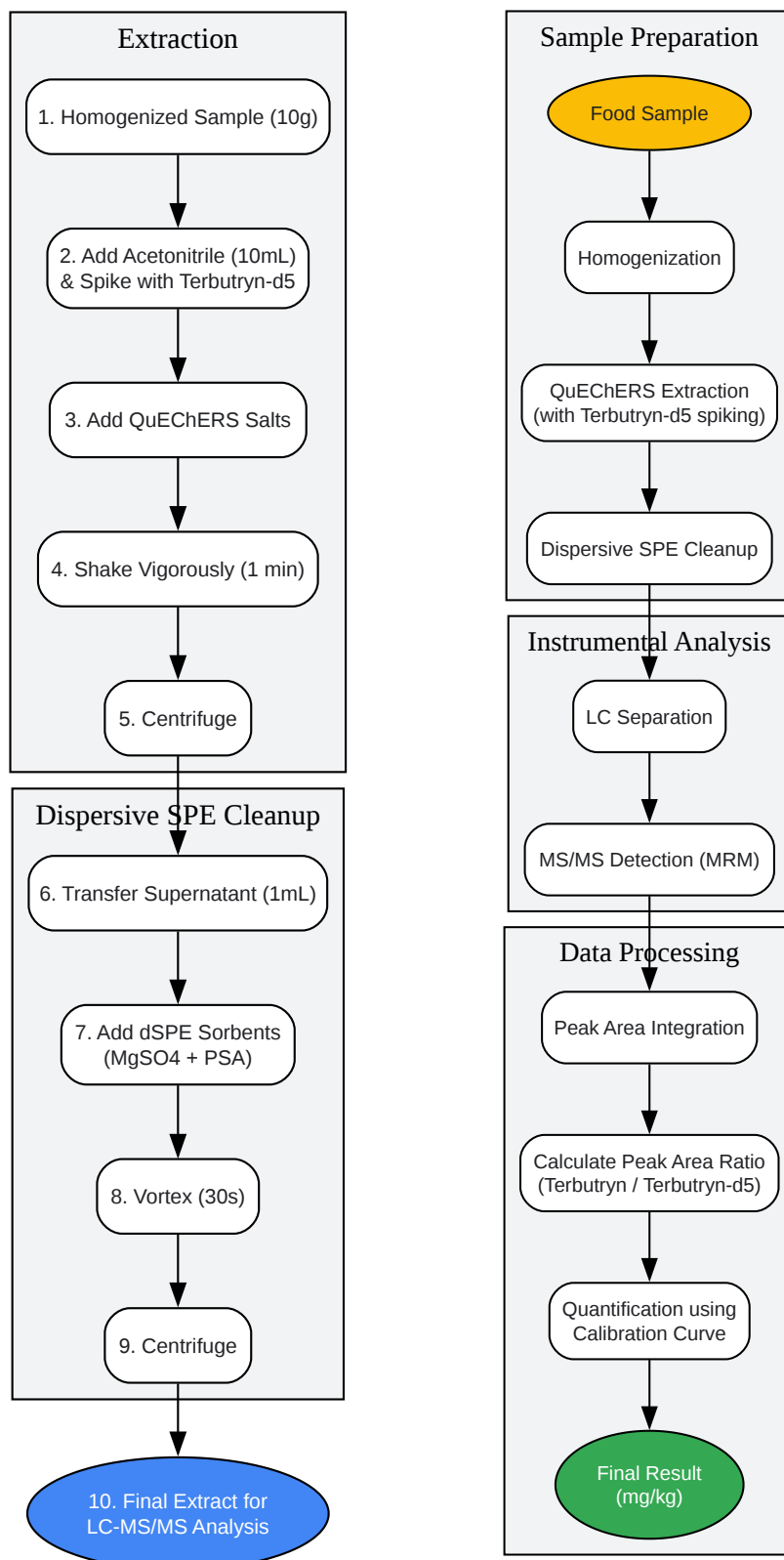
- Homogenized food sample (e.g., fruits, vegetables)
- **Terbutryn-d5** internal standard solution (in acetonitrile)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- Centrifuge tubes (50 mL and 15 mL)
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Spike the sample with the **Terbutryn-d5** internal standard solution at an appropriate concentration.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquydrate).
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rpm for 5 minutes.
- The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

QuEChERS Workflow Diagram



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